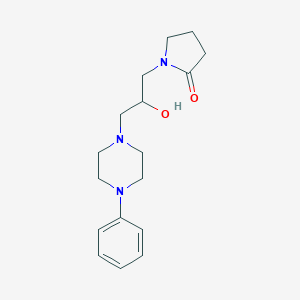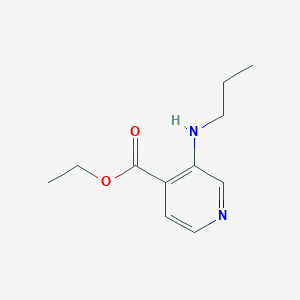
4-Pyridinecarboxylic acid, 3-(propylamino)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarboxylic acid, 3-(propylamino)-, ethyl ester, commonly known as Ethyl 4-pyridin-3-ylaminopropionate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and is synthesized using specific methods.
作用機序
The mechanism of action of Ethyl 4-pyridin-3-ylaminopropionate is not fully understood. However, studies have shown that it has a chelating effect on metal ions such as copper and zinc. It has also been suggested that it may inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
生化学的および生理学的効果
Ethyl 4-pyridin-3-ylaminopropionate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This effect may contribute to its potential as a therapeutic agent for Alzheimer's disease. Additionally, it has been shown to have antioxidant properties and may protect against oxidative stress.
実験室実験の利点と制限
One advantage of using Ethyl 4-pyridin-3-ylaminopropionate in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on Ethyl 4-pyridin-3-ylaminopropionate. One area of focus is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Additionally, research on its use as a fluorescent probe for metal ions in biological systems may lead to new diagnostic and imaging tools. Finally, its potential as a catalyst for organic reactions is an area of interest for synthetic chemists.
合成法
Ethyl 4-pyridin-3-ylaminopropionate is synthesized by reacting 4-pyridinecarboxylic acid with propylamine and ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine, and the product is purified through column chromatography. This synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
Ethyl 4-pyridin-3-ylaminopropionate has various scientific research applications. It has been used as a ligand in the design and synthesis of metal complexes for catalytic reactions. It has also been studied for its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Furthermore, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
特性
CAS番号 |
151323-47-6 |
|---|---|
製品名 |
4-Pyridinecarboxylic acid, 3-(propylamino)-, ethyl ester |
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC名 |
ethyl 3-(propylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-3-6-13-10-8-12-7-5-9(10)11(14)15-4-2/h5,7-8,13H,3-4,6H2,1-2H3 |
InChIキー |
XHZLGPWPLPDQDE-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C=CN=C1)C(=O)OCC |
正規SMILES |
CCCNC1=C(C=CN=C1)C(=O)OCC |
同義語 |
4-Pyridinecarboxylicacid,3-(propylamino)-,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



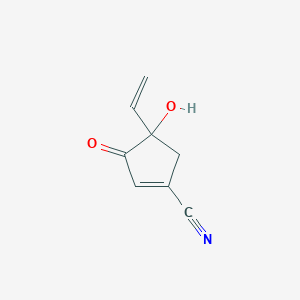
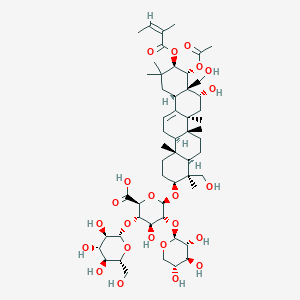
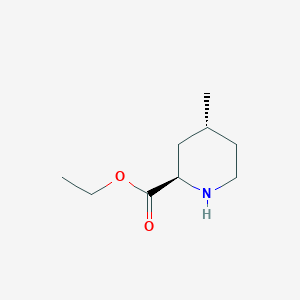
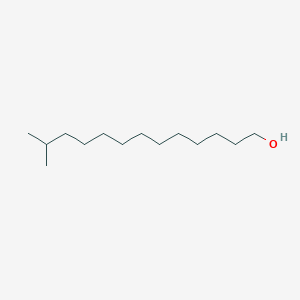
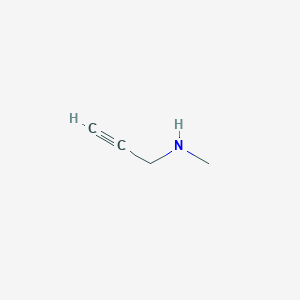
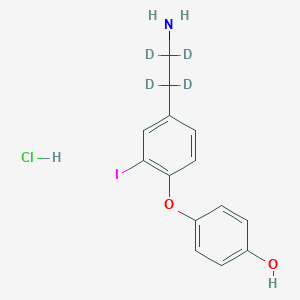
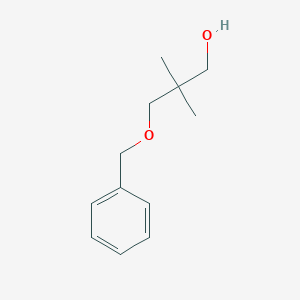
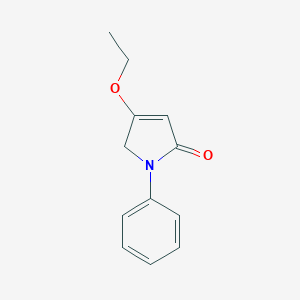
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)
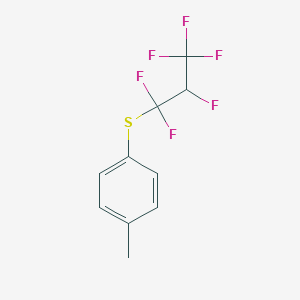
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)
